molecular formula C15H12ClIN2O3 B13868789 Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate

Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate

Cat. No.: B13868789
M. Wt: 430.62 g/mol
InChI Key: IJKXCYJSASMYGF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyridine ring, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: The selective introduction of chlorine and iodine atoms to the aromatic ring.

    Esterification: The formation of the methyl ester group.

These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-bromo-2-[(2-pyridin-3-ylacetyl)amino]benzoate
  • Methyl 4-chloro-5-fluoro-2-[(2-pyridin-3-ylacetyl)amino]benzoate
  • Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate

Uniqueness

Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C15H12ClIN2O3

Molecular Weight

430.62 g/mol

IUPAC Name

methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H12ClIN2O3/c1-22-15(21)10-6-12(17)11(16)7-13(10)19-14(20)5-9-3-2-4-18-8-9/h2-4,6-8H,5H2,1H3,(H,19,20)

InChI Key

IJKXCYJSASMYGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CN=CC=C2)Cl)I

Origin of Product

United States

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